5-Chloro-3-phenylbenzofuran-2-carboxylic acid
Description
5-Chloro-3-phenylbenzofuran-2-carboxylic acid is a benzofuran derivative characterized by a fused benzene-furan core with a chlorine atom at position 5, a phenyl group at position 3, and a carboxylic acid group at position 2. The molecular formula is C₁₅H₉ClO₃ (molecular weight: 272.45 g/mol). This compound’s structure combines aromaticity with polar functional groups, making it a candidate for diverse applications, including pharmaceuticals and materials science.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-phenyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-10-6-7-12-11(8-10)13(14(19-12)15(17)18)9-4-2-1-3-5-9/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKXSHCRWIOSAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597151 | |
| Record name | 5-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26965-47-9 | |
| Record name | 5-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Chloro-3-phenylbenzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention due to its potential biological activities. This article explores its biological properties, including anti-tumor, antibacterial, and antiviral effects, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzofuran core with a phenyl group and a carboxylic acid functional group, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives, including this compound, exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that are mediated through apoptosis induction and inhibition of key signaling pathways.
Key Findings:
- In vitro studies showed that this compound effectively inhibited the proliferation of cancer cells, with IC50 values comparable to established chemotherapeutics .
- The mechanism of action is believed to involve the modulation of apoptotic pathways, including caspase activation and cytochrome c release from mitochondria .
Antibacterial Activity
The antibacterial potential of this compound has also been investigated. It demonstrated efficacy against various bacterial strains, suggesting its utility as an antimicrobial agent.
Research Highlights:
- Studies reported that this compound exhibited minimum inhibitory concentrations (MIC) in the range of 0.78 to 6.25 μg/mL against several bacterial strains .
- The presence of the hydroxyl group at the C-6 position of the benzofuran ring was found to be essential for its antibacterial activity .
Antiviral Properties
Preliminary evaluations have suggested that this compound may possess antiviral properties. Its interactions with viral enzymes and receptors are under investigation, indicating potential therapeutic applications in virology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This includes:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation and bacterial growth.
- Receptor Binding: It is hypothesized that it could bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is valuable:
| Compound Name | Biological Activity | IC50/MIC Values |
|---|---|---|
| This compound | Anticancer, Antibacterial | IC50: ~10 μM; MIC: 0.78 μg/mL |
| Benzofuran Derivative A | Anticancer | IC50: 16.4 μM |
| Benzofuran Derivative B | Antimicrobial | MIC: <0.60 μM |
Case Studies
- Anticancer Study: A study conducted on lung adenocarcinoma cells (A549) revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation .
- Antibacterial Study: In a comparative study against Mycobacterium tuberculosis, this compound showed potent activity with an MIC value significantly lower than many standard treatments .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Its structural similarity to other bioactive benzofuran derivatives suggests it may exhibit significant anti-tumor and anti-inflammatory properties.
- Anti-Cancer Activity : Research indicates that benzofuran derivatives can inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar structures have demonstrated effectiveness against various cancer cell lines, including breast and prostate cancer .
Benzofuran compounds are recognized for their broad spectrum of biological activities:
- Antibacterial and Antiviral Properties : Various studies highlight the antibacterial efficacy of benzofuran derivatives against pathogens such as Staphylococcus aureus and Escherichia coli . Additionally, some derivatives have shown antiviral activity against viruses like hepatitis C .
Neurological Applications
Research has explored the potential of 5-Chloro-3-phenylbenzofuran-2-carboxylic acid in treating neurological disorders. It has been suggested that this compound may act as an antagonist at histamine H3 receptors, which are implicated in cognitive functions and various neurological disorders such as ADHD and Alzheimer's disease .
Table 1: Biological Activities of Benzofuran Derivatives
| Activity Type | Example Compounds | Target Organisms/Conditions |
|---|---|---|
| Anti-Cancer | This compound | Various cancer cell lines (e.g., MCF-7, PC-3) |
| Antibacterial | Benzofuran derivatives | Staphylococcus aureus, Escherichia coli |
| Antiviral | Macrocyclic benzofurans | Hepatitis C virus |
| Neurological | H3 receptor antagonists | Cognitive disorders (ADHD, Alzheimer's disease) |
Case Study 1: Anti-Cancer Activity
A study investigated the effects of a series of benzofuran derivatives on human ovarian cancer cells (A2780). The results indicated that these compounds significantly inhibited cell growth, with some exhibiting over 50% inhibition at concentrations as low as 10 μM . This suggests a promising avenue for developing new anticancer therapies based on benzofuran scaffolds.
Case Study 2: Antibacterial Efficacy
In another study, a novel series of benzofuran-substituted chalcones were synthesized and tested against various bacterial strains. Compounds exhibited notable antimicrobial activity with inhibition zones ranging from 20 mm to 24 mm against common pathogens . This highlights the potential for these compounds in developing new antibacterial agents.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 2, 3, and 5 of the benzofuran core:
Physicochemical Properties
Crystallographic and Intermolecular Interactions
Pharmacological and Functional Implications
- Bioactivity: Benzofuran derivatives are noted for antibacterial, antifungal, and antitumor activities (). The carboxylic acid group may enhance binding to enzymatic targets via salt bridges or hydrogen bonding.
- Toxicity : Chlorine substituents (common in all analogs) may increase toxicity risks, necessitating careful handling (see safety protocols in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
